molecular formula C23H27F3N4O5S B12395220 Z-Arg-SBzl (TFA)

Z-Arg-SBzl (TFA)

Cat. No.: B12395220
M. Wt: 528.5 g/mol
InChI Key: SBWQPYCOPNERTK-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Arg-SBzl (TFA): It is specifically a substrate for both bovine and activated human protein C . This compound is utilized in various scientific studies due to its ability to interact with specific enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The final product is obtained by treating the intermediate with trifluoroacetic acid to remove protecting groups and yield the trifluoroacetate salt .

Industrial Production Methods: : Industrial production methods for Z-Arg-SBzl (TFA) are not widely documented. the general approach involves large-scale peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods ensure high purity and yield of the final product.

Mechanism of Action

The mechanism of action of Z-Arg-SBzl (TFA) involves its interaction with the active site of protein C. The enzyme catalyzes the hydrolysis of the S-benzyl group, leading to the cleavage of the peptide bond. This reaction is crucial for studying the enzymatic activity and specificity of protein C .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Z-Arg-SBzl (TFA) is unique due to its specific interaction with protein C and its ability to provide high-resolution data in enzymatic assays. Its trifluoroacetate form enhances its solubility and stability, making it a preferred choice in various biochemical studies .

Properties

Molecular Formula

C23H27F3N4O5S

Molecular Weight

528.5 g/mol

IUPAC Name

S-benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanethioate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H26N4O3S.C2HF3O2/c22-20(23)24-13-7-12-18(19(26)29-15-17-10-5-2-6-11-17)25-21(27)28-14-16-8-3-1-4-9-16;3-2(4,5)1(6)7/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);(H,6,7)/t18-;/m0./s1

InChI Key

SBWQPYCOPNERTK-FERBBOLQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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